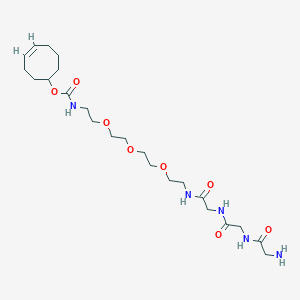

Gly-Gly-Gly-PEG3-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C23H41N5O8 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b2-1- |

InChI Key |

GUKWYRQLMOYPGS-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gly-Gly-Gly-PEG3-TCO in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gly-Gly-Gly-PEG3-TCO, a heterobifunctional linker, and its applications in the field of bioconjugation. We will delve into its mechanism of action, the specific roles of its constituent parts, its use in various advanced applications, and detailed experimental protocols.

Introduction to this compound

This compound is a specialized chemical tool used to connect two different molecules, a process known as bioconjugation. It is classified as a heterobifunctional linker, meaning it has two different reactive ends. This linker is composed of three key parts:

-

A Tri-glycine (Gly-Gly-Gly) Peptide: This sequence of three glycine amino acids provides a spacer and can act as a cleavage site in certain biological environments.

-

A PEG3 Spacer: A short polyethylene glycol chain consisting of three repeating ethylene glycol units. This spacer enhances the solubility of the molecule and the resulting conjugate in aqueous solutions, reduces aggregation, and minimizes steric hindrance.[1]

-

A TCO (trans-cyclooctene) Group: This is a highly reactive chemical moiety that serves as one of the key "handles" for the conjugation reaction.[2]

This linker is primarily used in "click chemistry," specifically in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is renowned for its speed, selectivity, and biocompatibility, making it ideal for use in complex biological systems.[5]

Mechanism of Action: The TCO-Tetrazine Ligation

The core of this compound's utility lies in the reaction between its trans-cyclooctene (TCO) group and a complementary molecule containing a tetrazine (Tz) group. This bioorthogonal reaction, often called TCO-Tetrazine ligation, is the fastest known click chemistry reaction.

Key features of this reaction include:

-

Exceptional Speed: The reaction proceeds with second-order rate constants that can exceed 800 M⁻¹s⁻¹, allowing for efficient conjugation even at very low, micromolar to nanomolar concentrations.

-

Biocompatibility: The reaction occurs readily under mild physiological conditions (aqueous media, room temperature) and, crucially, does not require a cytotoxic copper catalyst, which is a limitation for some other click reactions in living systems.

-

High Selectivity (Chemoselective): The TCO and tetrazine groups react exclusively with each other and do not interfere with other functional groups typically found in biological molecules like proteins and cells.

-

Irreversible Covalent Bond: The reaction forms a stable dihydropyridazine bond, ensuring that the resulting conjugate is robust and does not dissociate.

The reaction is driven by the high ring strain of the trans-cyclooctene, which is readily released upon cycloaddition with the electron-deficient tetrazine ring.

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.

Core Applications in Research and Drug Development

The unique properties of the TCO-tetrazine ligation make this compound a versatile tool for a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): This is a primary application for this type of linker. In this context, an antibody is modified with a tetrazine, and a potent cytotoxic drug (payload) is attached to the this compound linker. The two are then "clicked" together. The antibody targets the ADC to cancer cells, and once inside the cell, the tri-glycine peptide can be cleaved by lysosomal enzymes, releasing the drug in a targeted manner.

-

Pretargeted Imaging and Therapy: This strategy dramatically improves the target-to-background ratio in applications like PET and SPECT imaging. First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a small, fast-clearing tetrazine molecule carrying a radioactive isotope is administered. It rapidly finds and reacts with the TCO-antibody at the target site, allowing for a clear image with minimal background noise.

-

Live-Cell Imaging and Biomolecule Labeling: The biocompatibility of the reaction makes it perfect for labeling proteins, glycans, lipids, and other molecules on or inside living cells without causing harm.

-

Drug Delivery and "Click-to-Release" Systems: TCO-tetrazine chemistry can be engineered to create systems where the ligation event itself triggers the release of a therapeutic agent, offering precise spatial and temporal control over drug activation.

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using TCO-tetrazine ligation.

Quantitative Data

The kinetic advantage of TCO-tetrazine ligation is a key factor for its adoption over other click chemistry reactions.

| Feature | Tetrazine-TCO Ligation | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 800 - 30,000+ | 10 - 10,000 | ~1 |

| Biocompatibility | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |

| Catalyst Required | No | Yes (Copper I) | No |

| Reaction Conditions | Aqueous media, physiological pH, room temp | Requires copper source and reducing agents | Aqueous media, room temp |

Table 1: Comparison of key bioorthogonal "click" chemistry reactions.

Experimental Protocols

Below is a generalized protocol for the conjugation of a tetrazine-modified protein to a TCO-linked small molecule. Researchers should optimize molar ratios, concentrations, and incubation times for their specific molecules.

Materials and Reagents:

-

TCO-functionalized molecule: this compound attached to a payload (e.g., drug, dye).

-

Tetrazine-functionalized biomolecule: e.g., an antibody modified with a tetrazine-NHS ester.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching Reagent (Optional): A small molecule tetrazine to consume any unreacted TCO groups.

-

Analytical Equipment: SDS-PAGE system, Mass Spectrometer, UV-Vis Spectrophotometer.

Protocol: Protein-Small Molecule Conjugation

-

Reagent Preparation:

-

Dissolve the tetrazine-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve the this compound-payload in a compatible solvent (like DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the TCO-payload stock solution to the protein solution. A molar excess of the TCO-payload relative to the protein is typically used (e.g., 3 to 10-fold molar excess).

-

Incubate the reaction mixture at room temperature for 30-60 minutes. For very low concentrations, incubation can be extended or performed at 4°C overnight.

-

Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (~520 nm).

-

-

Quenching (Optional):

-

To ensure all TCO groups on the protein are reacted, a small excess of a quenching agent (e.g., a simple tetrazine molecule) can be added and incubated for another 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted TCO-payload and other small molecules from the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

-

-

Analysis and Characterization:

-

SDS-PAGE: Analyze the purified conjugate to confirm the increase in molecular weight compared to the unconjugated protein.

-

Mass Spectrometry (LC-MS): Determine the exact mass of the conjugate to confirm successful ligation and calculate the drug-to-antibody ratio (DAR) in ADC development.

-

UV-Vis Spectroscopy: Confirm the loss of the tetrazine absorbance and quantify the concentration of the final conjugate.

-

Caption: The workflow for pretargeted in vivo imaging using TCO-tetrazine bioorthogonal chemistry.

Conclusion

This compound is a powerful and versatile linker for modern bioconjugation. Its utility is centered on the TCO-tetrazine iEDDA reaction, which provides an unparalleled combination of speed, selectivity, and biocompatibility. For researchers and developers in fields ranging from cancer therapy and molecular imaging to fundamental cell biology, this linker and its associated chemistry offer a robust method for constructing complex, functional biomolecular conjugates with high precision and efficiency.

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Structure and molecular weight of Gly-Gly-Gly-PEG3-TCO.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of Gly-Gly-Gly-PEG3-TCO, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Molecular Structure and Properties

This compound is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure is comprised of three key components: a triglycine (Gly-Gly-Gly) peptide sequence, a polyethylene glycol (PEG) spacer of three units, and a trans-cyclooctene (TCO) moiety.

The triglycine portion serves as a cleavable linker, susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This enzymatic susceptibility allows for the controlled release of a conjugated payload at the target site. The hydrophilic PEG3 spacer enhances the solubility of the molecule, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[1] The TCO group is a key component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is known for its rapid kinetics and high specificity in aqueous environments.[3]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C23H41N5O8 | |

| Molecular Weight | 515.6 g/mol | |

| CAS Number | 2353409-81-9 | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage | -20°C, protect from light |

Mechanism of Action in Bioconjugation

The primary application of this compound is in the site-specific conjugation of biomolecules, most notably in the synthesis of ADCs. The workflow involves the highly efficient and selective reaction between the TCO group of the linker and a tetrazine-modified antibody.

The TCO-tetrazine ligation is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond under mild, physiological conditions without the need for a catalyst. This reaction's high speed and selectivity enable the precise attachment of the linker-payload construct to a specific site on the antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Below is a diagram illustrating the general mechanism of an Antibody-Drug Conjugate utilizing a cleavable linker.

Experimental Protocols

While a specific peer-reviewed publication detailing an experiment with this compound was not identified during the search, a representative protocol for the synthesis of an ADC using a similar TCO-containing cleavable linker is provided below. This protocol is based on established methodologies for site-specific antibody conjugation via TCO-tetrazine ligation.

Representative Protocol: Site-Specific Antibody-Drug Conjugate Synthesis

Objective: To synthesize a site-specific antibody-drug conjugate by reacting a tetrazine-modified antibody with a this compound-payload conjugate.

Materials:

-

Tetrazine-modified monoclonal antibody (mAb-Tz)

-

This compound

-

Cytotoxic payload with a reactive handle (e.g., amine- or hydroxyl-functionalized)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) system

-

LC-MS system for characterization

Methodology:

Step 1: Preparation of the TCO-Linker-Payload Conjugate

-

Dissolve the cytotoxic payload and a molar excess of this compound in anhydrous DMSO.

-

Add a suitable coupling agent (e.g., DCC/NHS for a carboxylated payload, or activate the payload as an NHS ester to react with the N-terminus of the GGG-linker).

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the TCO-linker-payload conjugate using reverse-phase HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. Lyophilize the pure product and store at -20°C.

Step 2: Conjugation of TCO-Linker-Payload to Tetrazine-Modified Antibody

-

Prepare a stock solution of the purified TCO-linker-payload in DMSO.

-

In a reaction tube, add the tetrazine-modified antibody (mAb-Tz) in PBS, pH 7.4.

-

Add a 1.5 to 3-fold molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purify the resulting ADC from the unreacted linker-payload and residual solvent using a pre-equilibrated SEC column with PBS as the mobile phase.

Step 3: Characterization of the Antibody-Drug Conjugate

-

Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

-

Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload. Alternatively, hydrophobic interaction chromatography (HIC) or LC-MS can be used for more precise DAR determination.

-

Assess the purity and aggregation of the final ADC product by SEC.

-

Confirm the integrity of the conjugated antibody by SDS-PAGE analysis under reducing and non-reducing conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of a site-specific ADC using the described protocol.

Logical Relationships in ADC Design

The successful design of an ADC using this compound depends on the interplay of several factors. The following diagram outlines the logical relationships and considerations in the development of a potent and safe ADC.

This diagram highlights that the selection of the target antigen, the engineering of the antibody for site-specific conjugation, the choice of a potent payload, and the properties of the linker are all interconnected and contribute to the final efficacy and safety of the Antibody-Drug Conjugate. The this compound linker plays a critical role in this paradigm by providing a stable, cleavable, and bioorthogonal connection between the antibody and the payload.

References

Physicochemical properties of GGG-PEG3-TCO linker.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of the GGG-PEG3-TCO linker, a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).

Introduction

The GGG-PEG3-TCO linker is a heterobifunctional molecule designed for advanced bioconjugation applications. It incorporates three key features: a tri-glycine (GGG) peptide sequence, a polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety. This unique combination of components imparts desirable characteristics for the development of targeted therapeutics. The GGG sequence serves as a substrate for enzymatic cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, allowing for controlled payload release.[1] The hydrophilic PEG3 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2] The TCO group enables rapid and specific conjugation to tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a form of "click chemistry" known for its high efficiency and biocompatibility.[3][4]

Physicochemical Properties

The GGG-PEG3-TCO linker is a white, waxy solid with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C23H41N5O8 | |

| Molecular Weight | 515.60 g/mol | |

| Purity | >95% | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and acetonitrile. | |

| Storage | Recommended storage at -20°C, protected from light. The TCO moiety is known to isomerize to the less reactive cis-cyclooctene (CCO) form over time, so long-term storage is not recommended. |

Synthesis and Characterization

While a detailed, publicly available synthesis protocol for GGG-PEG3-TCO is limited due to its commercial nature, a plausible synthetic route can be proposed based on established peptide and linker chemistries. The synthesis would likely involve the coupling of a protected GGG peptide to a PEG3 spacer, followed by the introduction of the TCO moiety.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for GGG-PEG3-TCO.

Characterization of GGG-PEG3-TCO would involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the GGG, PEG, and TCO moieties.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker.

Experimental Protocols

Antibody-Drug Conjugate (ADC) Synthesis using GGG-PEG3-TCO

This protocol outlines a general procedure for the two-step conjugation of a drug-payload and an antibody using the GGG-PEG3-TCO linker.

Workflow for ADC Synthesis:

Caption: General workflow for ADC synthesis using GGG-PEG3-TCO.

Detailed Methodology:

-

Preparation of Tetrazine-Modified Antibody: The antibody is first functionalized with a tetrazine moiety using a commercially available tetrazine-NHS ester. The reaction is typically carried out in a suitable buffer (e.g., PBS at pH 7.4-8.0) for a defined period at room temperature or 4°C. The modified antibody is then purified using size-exclusion chromatography (SEC) to remove excess reagents.

-

Conjugation of GGG-PEG3-TCO to the Antibody: The tetrazine-modified antibody is reacted with a molar excess of the GGG-PEG3-TCO linker. The iEDDA reaction is rapid and can be performed under mild, aqueous conditions. The reaction progress can be monitored by HPLC.

-

Purification of the Antibody-Linker Conjugate: The resulting antibody-linker conjugate is purified by SEC to remove unreacted linker.

-

Activation of the Drug Payload: The drug payload, containing a suitable functional group (e.g., a carboxylic acid), is activated for conjugation to the free amine of the GGG moiety on the linker.

-

Conjugation of the Drug Payload: The activated drug payload is then added to the purified antibody-linker conjugate to form the final ADC.

-

Final Purification and Characterization: The ADC is purified by SEC to remove any unreacted payload and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Characterization of the ADC

-

Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and fragmentation of the ADC.

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.

-

Mass Spectrometry (MS): To confirm the molecular weight of the ADC and determine the average DAR.

-

SDS-PAGE: To visualize the conjugation and assess the purity of the ADC.

Cathepsin B Cleavage Assay

This assay is performed to confirm the enzymatic release of the payload from the ADC.

Workflow for Cathepsin B Cleavage Assay:

Caption: Workflow for the Cathepsin B cleavage assay.

Detailed Methodology:

-

The ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5) at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The samples are analyzed by LC-MS to quantify the amount of released payload.

-

The rate of cleavage can be determined from the time-course data.

Stability Assessment of the ADC

The stability of the ADC is a critical parameter to evaluate.

-

Plasma Stability: The ADC is incubated in human plasma at 37°C for an extended period. At various time points, the amount of intact ADC and released payload is quantified by LC-MS to assess the stability of the linker in a biological matrix.

-

Thermal Stability: Differential scanning calorimetry (DSC) can be used to assess the thermal stability of the ADC compared to the unconjugated antibody.

Logical Relationships in ADC Action

The following diagram illustrates the logical sequence of events from ADC administration to payload-induced cell death.

Caption: Mechanism of action of a GGG-linker containing ADC.

Conclusion

The GGG-PEG3-TCO linker is a versatile and powerful tool for the construction of advanced bioconjugates. Its combination of a cathepsin B-cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal TCO handle provides a robust platform for the development of targeted therapies with improved efficacy and safety profiles. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this linker in their drug development programs.

References

The TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has rapidly become a cornerstone of bioorthogonal chemistry. Its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst have made it an indispensable tool for cellular imaging, pre-targeted drug delivery, and the construction of complex biomolecular conjugates.[1][2][3] This technical guide provides an in-depth exploration of the core mechanistic principles of the TCO-tetrazine ligation, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate its effective implementation in research and development.

Core Principles of the TCO-Tetrazine IEDDA Reaction

The TCO-tetrazine reaction is a type of [4+2] cycloaddition characterized by the interaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the TCO).[2][4] This is in contrast to the classical Diels-Alder reaction. The reaction's energetics are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The reaction proceeds through a concerted, though often asynchronous, [4+2] cycloaddition, which is the rate-determining step. This step forms a highly unstable, tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to form a stable dihydropyridazine product. The final product may exist as different isomers or be oxidized to a pyridazine, depending on the reaction conditions and the structure of the reactants.

Several key factors influence the exceptionally high reaction rates of this ligation:

-

Ring Strain of TCO : The significant ring strain of the trans-cyclooctene forces the alkene into a pre-distorted conformation that is closer to the geometry of the transition state, thereby lowering the activation energy of the reaction. More strained TCO derivatives, such as s-TCO, exhibit even faster reaction rates.

-

Frontier Molecular Orbital (FMO) Interactions : The rate of the IEDDA reaction is inversely proportional to the energy gap between the HOMO of the TCO and the LUMO of the tetrazine.

-

Substituent Effects : Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the TCO can raise its HOMO energy, also leading to faster kinetics. However, computational studies have shown that reactivity is not solely controlled by FMO interactions, with Pauli repulsion and distortion energies also playing a significant role. Steric hindrance can also impact the reaction rate, with less hindered reactants generally reacting faster.

-

Solvent Effects : While the TCO-tetrazine ligation can proceed in a wide range of organic and aqueous solvents, the polarity of the solvent can influence the reaction rate.

Quantitative Kinetic Data

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest observed for bioorthogonal reactions, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low micromolar or even nanomolar concentrations, a critical feature for in vivo applications. The following tables summarize key kinetic data from the literature, illustrating the impact of substituents, TCO structure, and solvent on the reaction rate.

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | Not Specified | ~2000 | |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | |

| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |

| Hydrogen-substituted tetrazine | TCO | Aqueous Media | Not Specified | up to 30,000 | |

| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | |

| Me4Pyr-Tz | TCO-PEG₄ | DPBS | Not Specified | 69,400 | |

| 3,6-diphenyl-s-tetrazine | TCO | MeOH | 25 | 19.1 (± 1) | |

| 3,6-diphenyl-s-tetrazine | d-TCO | MeOH | 25 | 520 (± 3) | |

| 3,6-diphenyl-s-tetrazine | s-TCO | MeOH | 25 | 3100 |

| Tetrazine Scaffold | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| H-phenyl- | TCO-PEG₄ | DPBS | 37 | >39,000 | |

| pyrimidyl-phenyl- | TCO-PEG₄ | DPBS | 37 | >39,000 | |

| bis(pyridyl)- | TCO-PEG₄ | DPBS | 37 | >39,000 |

Computational Insights into the Reaction Mechanism

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of the TCO-tetrazine IEDDA reaction. These studies have allowed for the calculation of activation energies (ΔG‡) and the analysis of transition state geometries. Computational models have demonstrated that the high reactivity of strained dienophiles like TCO is due to their pre-distorted conformation, which minimizes the distortion energy required to reach the transition state. Furthermore, computational screening has emerged as a powerful tool for predicting the reactivity of novel tetrazine derivatives, accelerating the discovery of new bioorthogonal reagents.

| Reactants | Computational Method | Calculated Activation Energy (kcal mol⁻¹) | Reference |

| Ph₂Tz + TCO | Not Specified | ΔG‡ = 20.7 | |

| Me₂Tz + TCO | Not Specified | ΔG‡ = 22.0 | |

| Tz + TCO | Not Specified | ΔG‡ = 18.2 | |

| 3,6-diphenyl-s-tetrazine + TCO | M06L/6(311)+G(d,p) | ΔE‡ = 13.31, ΔG‡ = 16.09 | |

| 3,6-diphenyl-s-tetrazine + d-TCO | M06L/6(311)+G(d,p) | ΔE‡ = 10.82, ΔG‡ = 13.27 |

Experimental Protocols

General Procedure for TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol provides a general framework for the conjugation of two proteins using TCO-tetrazine chemistry.

Materials:

-

TCO-functionalized Protein A (to be prepared)

-

Tetrazine-functionalized Protein B (to be prepared)

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

-

Preparation of TCO- and Tetrazine-Functionalized Proteins:

-

Dissolve the proteins in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

-

Immediately before use, prepare a 10 mM solution of the TCO-NHS ester and tetrazine-NHS ester in anhydrous DMSO or DMF.

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Repeat steps 3-5 for Protein B using the tetrazine-NHS ester.

-

Quench the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Remove excess, unreacted NHS esters by purifying the proteins using spin desalting columns.

-

-

IEDDA Conjugation:

-

Mix the TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature with gentle rotation. Incubation times can range from 30 minutes to 2 hours, depending on the reactants and their concentrations. The reaction can also be performed at 4°C with a longer incubation time.

-

-

Analysis and Purification:

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.

-

The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.

-

Store the final conjugate at 4°C.

-

Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This method allows for the determination of the second-order rate constant by monitoring the disappearance of the tetrazine chromophore.

Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).

-

Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its λmax (typically 510-550 nm) in the desired reaction buffer.

-

Initiate the Reaction: In a temperature-controlled cuvette, add the reaction buffer and the TCO solution. Begin the spectrophotometric measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.

-

Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.

-

Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.

Analysis of Reaction Kinetics by LC-MS

This method provides a more direct measurement of reactant consumption and product formation.

Protocol:

-

Reaction Setup: Set up the reaction in a vial at a known temperature with defined concentrations of the tetrazine and TCO.

-

Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution with a suitable solvent.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product over time.

Visualizing the Core Concepts

Mechanism of the TCO-Tetrazine IEDDA Reaction

Caption: The IEDDA reaction mechanism between a TCO and a tetrazine.

Experimental Workflow for Kinetic Analysis

Caption: A typical workflow for the kinetic analysis of a TCO-tetrazine reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Tri-Glycine Spacer: A Key Component in Modern Antibody-Drug Conjugate (ADC) Linker Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, cleavable peptide linkers have gained prominence due to their ability to be selectively cleaved by proteases within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive technical overview of the role and advantages of the tri-glycine (Gly-Gly-Gly or GGG) peptide spacer in ADC linkers.

Introduction: The Rationale for the Tri-Glycine Spacer

The tri-glycine peptide linker was developed to facilitate efficient and specific release of cytotoxic payloads within the lysosomal compartment of target cancer cells.[1] Unlike non-cleavable linkers that necessitate the complete proteolytic degradation of the antibody backbone to release the payload, the tri-glycine spacer is designed for enzymatic cleavage, requiring only a single peptide bond scission for drug liberation.[1] This design consideration aims to enhance the rate and efficiency of payload release at the site of action, potentially leading to improved therapeutic efficacy.

A key feature of the tri-glycine linker is the nature of the catabolite it generates upon cleavage. When linked to a maytansinoid payload like DM1, lysosomal proteases cleave the linker to produce a maytansinoid catabolite with a C-terminal carboxylic acid group.[1] At the acidic pH of the lysosome (around 4.5-5.0), a significant portion of this carboxylic acid group is uncharged, rendering the catabolite more membrane-permeable. This facilitates its diffusion from the lysosome into the cytoplasm where it can engage its microtubule target.[1] In contrast, upon potential efflux from the target cell into the extracellular space where the pH is neutral, the carboxylic acid group becomes charged, limiting its ability to penetrate and exert toxicity on neighboring healthy cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ADCs featuring a tri-glycine (CX) linker compared to a non-cleavable SMCC linker.

Table 1: In Vitro Cytotoxicity of Anti-EpCAM ADCs

| Cell Line | ADC Linker | IC50 (ng/mL) |

| COLO 205 | CX-DM1 | 1.5 |

| SMCC-DM1 | 1.2 | |

| LoVo-dox | CX-DM1 | 2.0 |

| SMCC-DM1 | 10 | |

| Calu-3 | CX-DM1 | 0.3 |

| SMCC-DM1 | 30 |

Table 2: In Vitro Cytotoxicity of Anti-EGFR ADCs

| Cell Line | ADC Linker | IC50 (ng/mL) |

| HCC827 | CX-DM1 | 0.8 |

| SMCC-DM1 | 0.6 | |

| HSC-2 | CX-DM1 | 0.1 |

| SMCC-DM1 | 10 | |

| Ca9-22 | CX-DM1 | 0.3 |

| SMCC-DM1 | 1.5 | |

| H1975 | CX-DM1 | 0.2 |

| SMCC-DM1 | 20 |

Table 3: In Vivo Antitumor Efficacy of Anti-EpCAM ADCs in Calu-3 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Anti-EpCAM CX-DM1 | 3 | >90 |

| Anti-EpCAM SMCC-DM1 | 15 | ~80 |

Table 4: Pharmacokinetic Parameters of Humanized Antibody-DM1 Conjugates in CD-1 Mice

| ADC Linker | t1/2 (days) | Clearance (mL/day/kg) |

| CX-DM1 | 4.1 | 12.2 |

| SMCC-DM1 | 4.0 | 12.5 |

Table 5: Acute Tolerability of Humanized Antibody-DM1 Conjugates in CD-1 Mice

| ADC Linker | Maximum Tolerated Dose (MTD) (mg/kg) | |---|---|---| | CX-DM1 | >180 | | SMCC-DM1 | >180 |

Signaling Pathways and Experimental Workflows

ADC Internalization and Payload Release Pathway

The following diagram illustrates the proposed intracellular trafficking and payload release mechanism for an ADC with a tri-glycine linker.

Experimental Workflow for ADC Characterization

The following diagram outlines a typical experimental workflow for the preclinical characterization of an ADC with a tri-glycine linker.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with tri-glycine linkers.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with UV detector

-

Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

-

Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

-

Monitor the elution profile at 280 nm.

-

Identify peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).

-

Calculate the relative percentage of each species by integrating the peak areas.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

Materials:

-

Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

-

Complete cell culture medium

-

ADC and control antibody solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and control antibody in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the ADC or control solutions to the respective wells. Include untreated cells as a control.

-

Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

-

ADC sample

-

Plasma from relevant species (e.g., mouse, rat, human)

-

Incubator at 37°C

-

LC-MS system

-

Immunoaffinity capture reagents (e.g., protein A/G beads)

Procedure:

-

Incubate the ADC sample in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.

-

Isolate the ADC from the plasma using immunoaffinity capture.

-

Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

-

A decrease in the average DAR over time indicates deconjugation of the payload.

-

The plasma supernatant can also be analyzed by LC-MS to quantify the amount of released free payload.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cells that express the target antigen

-

ADC and control vehicle solutions

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

-

Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.

-

Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

The study is typically concluded when tumors in the control group reach a predetermined size.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The tri-glycine peptide spacer represents a significant advancement in ADC linker technology. Its design for efficient lysosomal cleavage and the generation of a conditionally permeable payload catabolite offer potential advantages in terms of therapeutic efficacy, particularly in tumors with heterogeneous antigen expression or in multidrug-resistant cancers. The preclinical data presented in this guide demonstrate the promising profile of ADCs utilizing a tri-glycine linker, showing comparable pharmacokinetics and tolerability to non-cleavable linkers while exhibiting superior in vitro and in vivo activity in several models. Further research and clinical development of ADCs incorporating the tri-glycine spacer will continue to elucidate its full therapeutic potential.

References

The PEG3 Spacer: A Technical Guide to Enhancing Solubility and Mitigating Steric Hindrance in Bioconjugation

In the landscape of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker connecting the functional components of a molecule is a critical determinant of its success. Among the various linker technologies, the discrete polyethylene glycol (PEG) spacer, particularly the PEG3 spacer composed of three ethylene glycol units, has become an invaluable tool for drug development professionals. This technical guide explores the core benefits of the PEG3 spacer, focusing on its quantitative impact on solubility and its role in mitigating steric hindrance, complete with detailed experimental protocols and logical diagrams to illustrate its function.

Core Concepts: The Dual Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial physicochemical properties that can significantly enhance its therapeutic potential. These advantages primarily stem from the inherent hydrophilicity and flexibility of the polyethylene glycol chain.

Enhanced Solubility: A frequent challenge in drug development is the poor aqueous solubility of potent therapeutic agents. Many small molecule drugs are hydrophobic, which can lead to aggregation, reduced efficacy, and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to counteract this by creating a hydration shell around the molecule, which improves its solubility and prevents aggregation.[1] This enhancement is crucial for the stability, manufacturability, and pharmacokinetic profile of the bioconjugate.[1]

Mitigation of Steric Hindrance: The defined length and flexibility of the PEG3 spacer provide precise spatial control between the conjugated molecules.[1] In complex systems like ADCs or PROTACs, the spacer ensures that the different components can function optimally without physically obstructing one another. For instance, in an ADC, the spacer prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen.[1] Similarly, in PROTACs, the linker must orient the target protein and the E3 ligase in a precise manner to facilitate the formation of a productive ternary complex for protein degradation.[1]

The fundamental role of the PEG3 spacer in bioconjugation is illustrated in the diagram below.

Quantitative Data on the Impact of PEG3 Spacers

The decision to incorporate a PEG3 spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on hydrophobicity (a proxy for solubility) and binding affinity (a measure of steric hindrance).

Impact of PEG Spacer Length on Hydrophobicity of an Antibody-Drug Conjugate

This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. A shorter retention time suggests a more hydrophilic and, by extension, more soluble conjugate.

| Spacer Length | HIC Retention Time (minutes) |

| No PEG Spacer | 15.2 |

| PEG3 Spacer | 12.5 |

| PEG6 Spacer | 11.8 |

| PEG12 Spacer | 10.5 |

| Data is illustrative and compiled from principles described in cited literature. |

Impact of PEG Spacer Length on Binding Affinity

This table shows the effect of varying PEG spacer lengths on the binding affinity of a bombesin (BN) antagonist analog to the gastrin-releasing peptide receptor (GRPR). The data indicates that while small changes in spacer length can subtly influence binding, a PEG3 spacer maintains a high affinity (low IC50), suggesting it effectively positions the ligand for receptor binding without significant steric interference.

| Conjugate | IC50 (nM) |

| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |

| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |

| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |

| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |

| Data sourced from a study on bombesin analogs. |

Experimental Protocols

The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.

Protocol 1: Conjugation of an NHS-PEG3-Ester to Primary Amines

This protocol describes the conjugation of a PEG3 linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

-

Protein/antibody solution (1-10 mg/mL)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG3-Ester reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Protein: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Preparation of NHS-PEG3-Ester: Immediately before use, dissolve the NHS-PEG3-Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 20-fold molar excess of the dissolved NHS-PEG3-Ester solution to the protein solution.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-PEG3-Ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted PEG linker and quenching buffer components.

-

Characterization: Characterize the final conjugate for protein concentration and degree of labeling using appropriate analytical methods (e.g., UV-Vis spectroscopy).

Protocol 2: Conjugation of a Maleimide-PEG3 to Thiols

This protocol describes the conjugation of a PEG3 linker activated with a maleimide group to free thiol (sulfhydryl) groups on a protein or peptide.

Materials:

-

Thiol-containing protein/peptide solution (1-10 mg/mL)

-

Thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Maleimide-PEG3 reagent

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Protein (and optional reduction):

-

Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).

-

If necessary to reduce disulfide bonds and generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

-

Preparation of Maleimide-PEG3: Immediately before use, dissolve the Maleimide-PEG3 in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG3 solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

-

-

Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted Maleimide-PEG3.

-

Characterization: Characterize the final conjugate to determine the degree of labeling.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an antibody-drug conjugate using a Maleimide-PEG3 linker.

Application in PROTACs: A Signaling Pathway Perspective

In the context of PROTACs, the PEG3 spacer is crucial for inducing the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The diagram below illustrates the signaling pathway facilitated by a PROTAC molecule incorporating a PEG3 spacer.

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility and provide precise spatial control to mitigate steric hindrance makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work.

References

Introduction to bioorthogonal chemistry with TCO reagents.

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but are inert to the biological environment. This powerful technology enables the specific labeling and manipulation of biomolecules in their natural settings, providing invaluable tools for chemical biology, drug development, and diagnostics.

At the heart of bioorthogonal chemistry is the concept of "click chemistry," which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne has emerged as a particularly prominent bioorthogonal reaction due to its exceptionally fast kinetics and high specificity.

The Role of Trans-Cyclooctene (TCO) Reagents

Trans-cyclooctenes (TCOs) are highly strained and therefore highly reactive dienophiles for IEDDA reactions. Their unique reactivity profile makes them ideal for bioorthogonal applications where low concentrations of labeling reagents and rapid reaction times are crucial. The TCO moiety can be readily incorporated into a variety of biomolecules, including proteins, antibodies, and nucleic acids, allowing for their specific targeting and visualization within a cellular context.

Advantages of TCO Reagents in Bioorthogonal Chemistry:

-

Extraordinary Reaction Kinetics: The IEDDA reaction between TCO and tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This allows for rapid labeling at low, physiologically relevant concentrations.

-

High Specificity: TCOs and tetrazines are mutually reactive and do not cross-react with other functional groups present in biological systems.

-

Biocompatibility: Both the reactants and the resulting ligation product are generally non-toxic and stable in aqueous, biological environments.

-

Versatility: A wide range of TCO derivatives and tetrazine probes have been developed, enabling a broad array of applications from in vitro studies to in vivo imaging.

Quantitative Data of TCO Reagents

The selection of a TCO reagent is often dictated by the specific application, balancing reactivity with stability and solubility. The following table summarizes key quantitative data for commonly used TCO derivatives.

| TCO Derivative | Second-Order Rate Constant with 3,6-dipyridyl-s-tetrazine (k₂, M⁻¹s⁻¹) | Stability (Half-life in PBS, pH 7.4) | Key Features |

| (E)-cyclooct-4-enol (TCO-ol) | ~ 3 x 10³ | > 14 days | Parent TCO, good stability. |

| (E)-cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS) | ~ 3 x 10³ | Hydrolyzes in aqueous buffer | Activated for amine labeling. |

| (1R,8S,Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol (sTCO) | ~ 3.3 x 10⁵ | > 2 months | Increased strain, higher reactivity. |

| (E)-2-(Methylsulfonyl)cyclooct-4-en-1-ol (Oxo-TCO) | ~ 1.8 x 10⁴ | > 2 weeks | Enhanced stability and polarity. |

| d-TCO | ~ 1.6 x 10⁵ | > 3 months | Dioxolane-fused, high stability and reactivity. |

Experimental Protocols

General Workflow for Antibody-TCO Conjugation

This protocol outlines the general steps for conjugating a TCO-NHS ester to an antibody.

Caption: General workflow for conjugating a TCO-NHS ester to an antibody.

Methodology:

-

Antibody Preparation: Dissolve the antibody of interest in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.4 and 8.0. The concentration should typically be in the range of 1-10 mg/mL.

-

TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).

-

Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO-NHS ester and byproducts using a desalting column or size-exclusion chromatography.

-

Characterization: Determine the degree of labeling by methods such as UV-Vis spectroscopy or mass spectrometry. The purified antibody-TCO conjugate is now ready for bioorthogonal labeling.

Pre-targeted In Vivo Imaging Workflow

This protocol describes a pre-targeting strategy for in vivo imaging using a TCO-modified antibody and a tetrazine-functionalized imaging probe.

Caption: Pre-targeted in vivo imaging workflow using TCO-tetrazine ligation.

Methodology:

-

Injection of Primary Agent: The TCO-modified antibody, which targets a specific biomarker (e.g., a tumor antigen), is administered to the subject.

-

Accumulation and Clearance: The antibody is allowed to circulate and accumulate at the target site. A sufficient waiting period is necessary for the unbound antibody to clear from the bloodstream, minimizing off-target signal.

-

Injection of Secondary Agent: A small, tetrazine-labeled imaging probe (e.g., a fluorescent dye or a PET tracer) is then administered.

-

In Vivo Ligation: The tetrazine probe rapidly reacts with the TCO-modified antibody that has localized at the target site.

-

Imaging: The subject is imaged using the appropriate modality (e.g., fluorescence imaging, PET). The rapid clearance of the small, unbound tetrazine probe results in a high signal-to-background ratio.

Signaling Pathway Visualization

While bioorthogonal chemistry does not directly represent a signaling pathway, it can be used to visualize and study them. The following diagram illustrates a logical relationship for using TCO-tetrazine chemistry to study protein-protein interactions.

Caption: Logical workflow for studying protein-protein interactions using TCO-tetrazine ligation.

Conclusion

TCO-based bioorthogonal chemistry has become an indispensable tool in the arsenal of chemical biologists and drug development professionals. The unparalleled reaction speed and specificity of the TCO-tetrazine ligation have enabled a wide range of applications that were previously intractable. As new TCO derivatives with improved properties continue to be developed, the scope of this powerful technology is expected to expand even further, paving the way for new discoveries in basic research and the development of novel therapeutics and diagnostics.

An In-depth Technical Guide on the Cleavable Nature of Gly-Gly-Gly Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cleavable nature of Gly-Gly-Gly (GGG) linkers, focusing on their stability, mechanisms of cleavage, and applications in bioconjugation and drug delivery. While often utilized for their flexibility and as inert spacers, understanding the conditions under which GGG linkers can be cleaved is critical for the rational design of fusion proteins, antibody-drug conjugates (ADCs), and other targeted therapeutics.

Core Concepts: The Role of Gly-Gly-Gly Linkers

Gly-Gly-Gly linkers are short, flexible peptide sequences composed of three glycine residues. Their primary role in protein engineering and bioconjugation is to provide spatial separation between functional domains, such as an antibody and a cytotoxic payload in an ADC, or between two fused protein domains. The inherent flexibility of the glycine backbone allows for independent folding and function of the connected moieties.[1][2][3][4][5]

While many linkers in drug development are designed to be cleavable under specific physiological conditions to release a therapeutic agent, GGG linkers are generally characterized by their stability. This stability is a key feature, making them suitable as non-cleavable spacers in many applications.

Enzymatic Cleavage of Gly-Gly-Gly Linkers

A critical aspect of linker design for intracellular drug delivery is its stability within the lysosome, an organelle rich in proteases such as cathepsins. Research has shown that the GGG linker is largely resistant to cleavage by lysosomal enzymes. In studies evaluating cathepsin-mediated cleavage, a triple glycine linker was used as a non-cleavable control, demonstrating its stability in the presence of cathepsin B. This contrasts with linkers such as Val-Cit (valine-citrulline) and Gly-Phe-Leu-Gly (GFLG), which are designed to be efficiently cleaved by lysosomal proteases.

The stability of GGG linkers in lysosomal environments is a crucial consideration in ADC design. For ADCs that rely on the degradation of the entire antibody-linker-drug conjugate within the lysosome to release the payload, a stable linker like GGG is advantageous.

While generally stable, GGG linkers are not entirely inert to all enzymatic activity. Specific fungal proteases, known as polyglycine hydrolases, have been identified that can cleave glycine-glycine peptide bonds within polyglycine regions. This specialized enzymatic cleavage is context-dependent and not typically a factor in mammalian physiological environments relevant to drug delivery.

Chemical Cleavage of Gly-Gly-Gly Linkers

The peptide bonds of a GGG linker can undergo non-enzymatic hydrolysis, a process that is dependent on pH and temperature. Studies have investigated the cleavage rates of triglycine under various pH conditions. This chemical cleavage occurs via two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis (backbiting).

The relative importance of these pathways is pH-dependent. At a neutral pH, backbiting is the dominant mechanism, while scission becomes more significant at acidic and basic pH.

Table 1: pH-Dependent Non-Enzymatic Cleavage of Triglycine

| pH | Dominant Cleavage Mechanism | Relative Rate |

| 3 | Backbiting and Scission | Significant |

| 7 | Backbiting | Dominant |

| 10 | Scission | Dominant |

Note: The rates are qualitative descriptions from the cited literature. Quantitative kinetic data would require specific experimental conditions.

At elevated temperatures, GGG linkers can undergo thermal degradation. This process involves multiple pathways, including defragmentation (deamination and decarboxylation) and condensation reactions that can lead to the formation of cyclic di-glycine. The thermal stability of glycine peptides increases with chain length, indicating that triglycine is more stable than diglycine.

Experimental Protocols

This protocol is adapted from general methods for assessing the stability of ADCs and can be applied to GGG-linked conjugates.

Objective: To determine the stability of a GGG-linked molecule in plasma over time.

Materials:

-

GGG-linked conjugate

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Affinity capture beads (e.g., Protein A/G for antibody conjugates)

-

LC-MS system

Procedure:

-

Incubate the GGG-linked conjugate in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Stop the reaction by adding an appropriate quenching agent or by freezing.

-

For antibody-based conjugates, perform affinity capture to isolate the conjugate from plasma proteins.

-

Analyze the samples by LC-MS to quantify the amount of intact conjugate and any potential cleavage products.

-

Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.

This protocol provides a framework for evaluating the stability of GGG linkers in a simulated lysosomal environment.

Objective: To assess the enzymatic cleavage of a GGG linker by lysosomal proteases.

Materials:

-

GGG-linked conjugate (e.g., conjugated to a fluorescent reporter for ease of detection)

-

Lysosomal extract from a relevant cell line

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT to activate cysteine proteases)

-

Fluorescence plate reader

Procedure:

-

Prepare the GGG-linked conjugate and a positive control (e.g., a Val-Cit-linked conjugate).

-

Incubate the conjugates with the lysosomal extract in the assay buffer at 37°C.

-

Monitor the cleavage by measuring the increase in fluorescence over time, which corresponds to the release of the fluorescent reporter.

-

Compare the fluorescence signal from the GGG-linked conjugate to the positive and negative (no enzyme) controls to determine the extent of cleavage.

Visualizations

Caption: General workflow of an ADC with a stable GGG linker.

Caption: Comparison of the bystander effect with cleavable vs. stable linkers.

Conclusion

The Gly-Gly-Gly linker is a valuable tool in bioconjugation and drug delivery, primarily serving as a stable and flexible spacer. Its resistance to cleavage by common lysosomal proteases makes it an ideal candidate for applications where the linker is intended to remain intact until the entire conjugate is degraded. While susceptible to non-enzymatic hydrolysis under specific pH and temperature conditions and cleavage by certain specialized enzymes, its overall stability in physiological environments is a defining characteristic. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize GGG linkers in the design of next-generation therapeutics.

References

- 1. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]

- 2. polyplus-sartorius.com [polyplus-sartorius.com]

- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Gly-Gly-Gly-PEG3-TCO: A Cleavable Linker for Advanced Bioconjugation

This technical guide provides an in-depth overview of Gly-Gly-Gly-PEG3-TCO, a heterobifunctional linker integral to the fields of bioconjugation and drug delivery. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, applications, and the methodologies for its use.

Chemical and Physical Properties

This compound is a specialized chemical linker that features a tri-glycine (Gly-Gly-Gly) peptide sequence, a three-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. This unique combination of components imparts specific functionalities crucial for its application in constructing complex biomolecules, such as antibody-drug conjugates (ADCs).

| Property | Value | Source |

| CAS Number | 2353409-81-9 | [1][2][3][4][5] |

| Chemical Formula | C23H41N5O8 | |

| Molecular Weight | 515.6 g/mol | |

| Purity | >95% | |

| Appearance | White wax | |

| Solubility | Soluble in DMSO, DCM, DMF, THF, and acetonitrile | |

| Storage Conditions | -20°C, protect from light |

Key Structural Features and Functionality

The utility of this compound stems from its distinct structural components, each contributing to its overall function in bioconjugation strategies.

-

Tri-Glycine Linker : This peptide sequence is designed to be cleavable by specific enzymes, such as cathepsin B, which is often overexpressed in tumor environments. This enzymatic cleavage allows for the controlled release of a conjugated payload (e.g., a cytotoxic drug) at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.

-

PEG3 Spacer : The three-unit polyethylene glycol chain acts as a hydrophilic spacer. This spacer enhances the solubility of the entire conjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance, thereby facilitating more efficient and stable bioconjugation.

-

TCO Moiety : The trans-cyclooctene group is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with tetrazine-containing molecules through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction, often referred to as "click chemistry," is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for conjugating molecules in complex biological systems.

Applications in Research and Drug Development

The primary application of this compound is in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a potent drug. This linker is also utilized in other areas requiring precise bioconjugation:

-

Targeted Drug Delivery : The cleavable nature of the linker makes it suitable for designing drug delivery systems that release their payload in response to specific biological triggers.

-

Fluorescent Imaging and Diagnostics : By conjugating fluorescent probes, this linker can be used to track and visualize biological processes.

-

PET and SPECT Imaging : The TCO group allows for the attachment of imaging agents for diagnostic applications.

-

Chemical Biology : It serves as a tool for tagging and modifying biomolecules to study their function.

Experimental Workflow: ADC Synthesis

The synthesis of an antibody-drug conjugate using this compound typically involves a multi-step process. The following diagram illustrates a generalized experimental workflow.

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: ADC Mechanism of Action

Once administered, an ADC synthesized with this compound follows a specific pathway to deliver its cytotoxic payload to the target cancer cells. The following diagram outlines this mechanism.

References

Safety and Handling of Trans-Cyclooctene (TCO) Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for trans-cyclooctene (TCO) compounds. These strained alkenes are instrumental in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, enabling advancements in bioconjugation, drug delivery, and molecular imaging.[1] Given their high reactivity, which is fundamental to their utility, a thorough understanding of their safe handling is paramount.[1]

Hazard Identification and Risk Assessment

In the absence of comprehensive toxicological data, it is prudent to treat all TCO compounds as potentially hazardous. A thorough risk assessment should be conducted before any new experiment involving TCOs.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to TCO compounds. The following table summarizes the recommended PPE.

| PPE Category | Item | Specification |

| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. Should meet ANSI Z.87.1 1989 standard or equivalent. |

| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |

| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Glove integrity should be checked before each use. |

| Body Protection | Protective Clothing | A standard laboratory coat is mandatory. For larger scale work, a chemical-resistant apron is recommended. |

| Respiratory Protection | Vapor Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. A vapor respirator may be necessary if ventilation is inadequate. |

Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability of TCO compounds and preventing accidental exposure.

Handling:

-

Always handle TCO compounds in a well-ventilated area, such as a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use spark-proof tools and explosion-proof equipment when handling flammable TCO derivatives.

-

Ground and bond containers when transferring materials to prevent static discharge.

Storage:

-

Store TCO compounds in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Keep away from heat, sparks, and open flames.

-

Some TCO derivatives are unstable and should be stored at low temperatures (e.g., -20°C) to prevent isomerization and polymerization.

-

Protect from light, as some TCOs can undergo photoisomerization.

The following diagram outlines a standard workflow for handling TCO compounds in a laboratory setting.

Reactivity and Stability

TCO compounds are known for their high reactivity, which is a key feature of their utility in click chemistry. However, this reactivity also presents potential hazards.

| TCO Derivative | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Stability/Reactivity Features |

| trans-Cyclooctene (TCO) | ~2,000 | The original and most basic TCO structure. |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects. |

| s-TCO | ~3,300,000 | Highly reactive due to conformational strain, but can be unstable and prone to isomerization in the presence of thiols. |

| d-TCO | ~366,000 | Exhibits a good balance of high reactivity and improved stability compared to s-TCO. |

Incompatible Materials:

-

Strong oxidizing agents: Can lead to vigorous reactions.

-

Acids: May catalyze isomerization or other reactions.

-

Thiols: Can promote the isomerization of strained TCOs to their less reactive cis-isomers.

The following diagram illustrates the logical relationship for assessing the stability of a TCO compound for an experiment.

References

Methodological & Application

Application Notes and Protocols for Gly-Gly-Gly-PEG3-TCO in Live Cell Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG3-TCO is a versatile tool for live cell imaging, enabling the precise labeling and tracking of biomolecules in their native environment. This reagent incorporates a trans-cyclooctene (TCO) moiety, which participates in a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-conjugated probe.[1][2][3] This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, proceeding readily within living systems without interfering with native biochemical processes.[1][2]

The structure of this compound is designed for advanced bioconjugation applications. It includes a tri-glycine (Gly-Gly-Gly) peptide linker that can be cleaved by intracellular proteases, such as cathepsin B, which is often enriched in lysosomal compartments. A hydrophilic polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance, improving conjugation efficiency. These features make this compound particularly well-suited for developing antibody-drug conjugates (ADCs) and sophisticated probes for studying cellular trafficking and drug delivery.

These application notes provide an overview of the properties of this compound, protocols for its use in live cell imaging, and methods for data analysis.

Properties and Specifications

| Property | Value | Reference |

| Molecular Formula | C23H41N5O8 | |

| Molecular Weight | 515.6 g/mol | |

| Purity | ≥95% | |